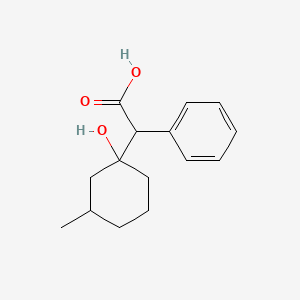
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid typically involves multiple steps. One common method starts with the preparation of 1-hydroxy-3-methylcyclohexane, which can be achieved through the hydrogenation of 3-methylcyclohexanone. This intermediate is then reacted with phenylacetic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(1-Keto-3-methylcyclohexyl)-2-phenylacetic acid.
Reduction: Formation of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylethanol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylacetic acid: Lacks the cyclohexane ring and hydroxyl group.
3-Methylcyclohexanone: Lacks the phenyl group and carboxylic acid.
Cyclohexane-1,2-dione: Lacks the phenyl group and carboxylic acid.
Uniqueness
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyclohexane ring and a phenyl group allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
5457-13-6 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H20O3/c1-11-6-5-9-15(18,10-11)13(14(16)17)12-7-3-2-4-8-12/h2-4,7-8,11,13,18H,5-6,9-10H2,1H3,(H,16,17) |
Clave InChI |
ZXADRCVGENLGTA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(C(C2=CC=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
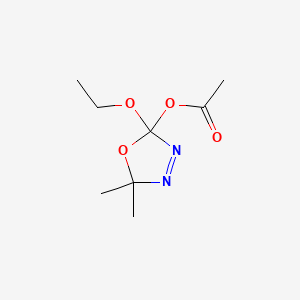
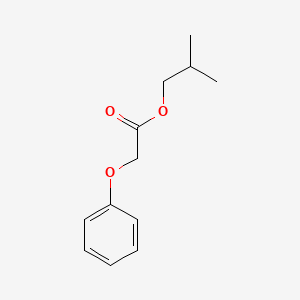
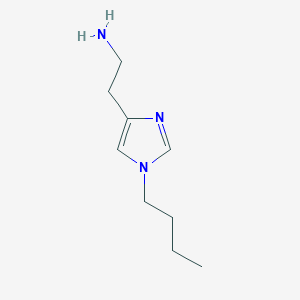
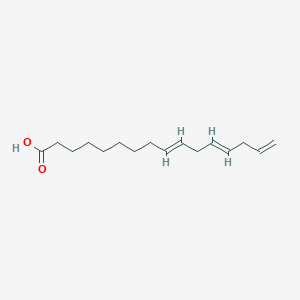


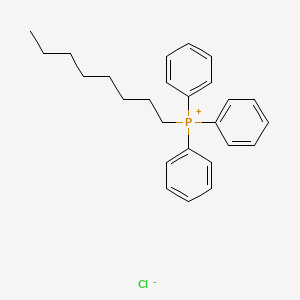
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
